1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is a tetrazole derivative that has been synthesized through various methods and has shown promising results in various studies.
Mechanism of Action
The mechanism of action of 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole is not fully understood. However, it is believed that the compound exerts its antimicrobial and antiviral effects by inhibiting the activity of enzymes involved in the replication of bacteria and viruses.
Biochemical and Physiological Effects:
Studies have shown that this compound has minimal toxicity and does not cause any significant adverse effects on the body. It has been found to be well-tolerated in animal studies and is not associated with any significant changes in biochemical and physiological parameters.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole in lab experiments is its low toxicity and high efficacy against various strains of bacteria and viruses. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for research on 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole. One potential area of research is the development of new synthetic methods for this compound, which could improve its yield and purity. Another area of research is the optimization of its use in various applications, such as the development of new antibiotics and antiviral agents. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential applications in medicine.
Synthesis Methods
The synthesis of 1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole can be achieved through various methods, including the reaction of 4-methylbenzyl chloride with sodium azide followed by the reaction of the resulting product with methyl iodide. Another method involves the reaction of 4-methylbenzylamine with carbon disulfide and sodium azide followed by the reaction with methyl iodide.
Scientific Research Applications
1-methyl-5-[(4-methylbenzyl)thio]-1H-tetrazole has been extensively studied for its potential applications in medicine. It has been found to exhibit antimicrobial, antiviral, and anticancer properties. Studies have shown that this compound is effective against various strains of bacteria, including MRSA and E. coli. It has also been found to inhibit the replication of the hepatitis C virus and the herpes simplex virus.
properties
IUPAC Name |
1-methyl-5-[(4-methylphenyl)methylsulfanyl]tetrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-8-3-5-9(6-4-8)7-15-10-11-12-13-14(10)2/h3-6H,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AZVPFDQJBPONJY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=NN2C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.